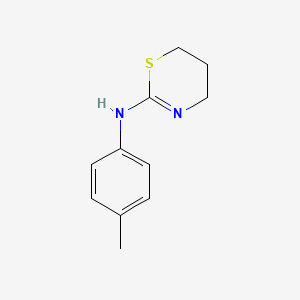![molecular formula C18H21NO3S B5305748 N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(phenylthio)acetamide](/img/structure/B5305748.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(phenylthio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(phenylthio)acetamide, also known as 'ETA' is a chemical compound that has been studied extensively due to its potential applications in scientific research. ETA is a member of the phenethylamine class of compounds, which are known to have various biological and pharmacological effects.
作用机制
The mechanism of action of ETA is not fully understood, but it is believed to act as a dopamine transporter blocker, which results in an increase in the levels of dopamine in the brain. ETA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
ETA has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. ETA has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, ETA has been shown to increase the levels of dopamine in the brain, which may have implications for the treatment of Parkinson's disease.
实验室实验的优点和局限性
ETA has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. ETA has also been shown to have low toxicity in animal models. However, there are also some limitations to the use of ETA in lab experiments. It has a relatively short half-life and may require frequent dosing in animal models. Additionally, the mechanism of action of ETA is not fully understood, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of ETA. One potential direction is the further investigation of its anti-tumor properties. ETA has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies may help to elucidate its mechanism of action and potential therapeutic applications. Another potential direction is the use of ETA as a tool for studying the function of the dopamine transporter in the brain. ETA has been shown to increase the levels of dopamine in the brain, and further studies may help to clarify its role in dopaminergic signaling. Finally, the development of more potent and selective ETA analogs may have implications for the treatment of various diseases, including Parkinson's disease and cancer.
Conclusion:
In conclusion, ETA is a chemical compound that has been studied extensively for its potential applications in scientific research. It has been shown to have various biological and pharmacological effects, including anti-inflammatory, analgesic, and anti-tumor properties. ETA has also been studied for its potential use as a tool for studying the function of the dopamine transporter in the brain. While there are still some limitations to the use of ETA in lab experiments, there are several future directions for its study, including the investigation of its anti-tumor properties and the development of more potent and selective analogs.
合成方法
ETA can be synthesized using a multi-step process involving the reaction of 3,4-dimethoxyphenylacetonitrile with thioanisole in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the acetylation of the reduced intermediate with acetic anhydride.
科学研究应用
ETA has been studied extensively for its potential applications in scientific research. It has been shown to have various biological and pharmacological effects, including anti-inflammatory, analgesic, and anti-tumor properties. ETA has also been studied for its potential use as a tool for studying the function of the dopamine transporter in the brain.
属性
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-13(14-9-10-16(21-2)17(11-14)22-3)19-18(20)12-23-15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCXMECKYLWBIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(phenylsulfanyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5305676.png)


![5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide](/img/structure/B5305700.png)


![N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide](/img/structure/B5305730.png)

![2-(octylsulfonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5305741.png)
![methyl 2-(3-bromobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5305756.png)
![2-phenoxy-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5305761.png)
![[4-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]methanol](/img/structure/B5305769.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B5305774.png)
![4-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}-2,6-dimethylphenol](/img/structure/B5305779.png)